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molecular formula C7H11BClNO2 B1270764 4-Aminomethylphenylboronic acid hydrochloride CAS No. 75705-21-4

4-Aminomethylphenylboronic acid hydrochloride

Cat. No. B1270764
M. Wt: 187.43 g/mol
InChI Key: HUZNRXFJHYNUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181235B2

Procedure details

A mixture of 4-bromo-2-methylpyridine 13-1 (516 mg, 3.00 mmol), (4-(aminomethyl)phenyl)boronic acid hydrochloride 13-2 (422 mg, 2.25 mmol), Pd(PPh3)4 (173 mg, 0.15 mmol) and K3PO4 (1.7 g, 8 mmol) in anhydrous dioxane (10 mL) was stirred at 96° C. under argon overnight. After cooling to room temperature, the mixture was filtered through celite and washed with ethyl acetate. The filtrate was concentrated by rotavap and the residue subjected to silica gel column chromatography with 7% ammonia-saturated methanol in dichloromethane as eluent to give (4-(2-methylpyridin-4-yl)phenyl)methanamine 13-3 as an oil.
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[CH:3]=1.Cl.[NH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:8][C:4]1[CH:3]=[C:2]([C:15]2[CH:16]=[CH:17][C:12]([CH2:11][NH2:10])=[CH:13][CH:14]=2)[CH:7]=[CH:6][N:5]=1 |f:1.2,3.4.5.6,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
516 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1)C
Name
Quantity
422 mg
Type
reactant
Smiles
Cl.NCC1=CC=C(C=C1)B(O)O
Name
K3PO4
Quantity
1.7 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
173 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
96 °C
Stirring
Type
CUSTOM
Details
was stirred at 96° C. under argon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by rotavap

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=CC(=C1)C1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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